molecular formula C20H18N6O B2514175 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-14-9

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2514175
CAS No.: 881073-14-9
M. Wt: 358.405
InChI Key: WAMMNTDYSFEGQB-UHFFFAOYSA-N
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Description

N'-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolopyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2,4-dimethylphenyl group and at position 4 with a benzohydrazide moiety.

Properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-8-9-17(14(2)10-13)26-19-16(11-23-26)18(21-12-22-19)24-25-20(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMMNTDYSFEGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Substituent Variations

The target compound’s 2,4-dimethylphenyl group distinguishes it from analogs with other aryl substitutions (Table 1). For example:

  • : Features a 4-methylphenyl group and 3,4-dimethoxybenzohydrazide, increasing hydrophobicity and steric bulk compared to the target compound .
  • : Substituted with 3,4-dimethylphenyl and 3,4-dimethoxybenzohydrazide, introducing additional methyl groups that may enhance lipophilicity .
  • : Contains a 3-chloro-4-methylphenyl group and propanehydrazide, where the chloro substituent could alter electronic properties and binding interactions .
  • : Substituted with a 1-methyl group and 4-hydroxybenzohydrazide, introducing a polar hydroxy group that improves aqueous solubility .

Molecular Weight and Melting Points

Key physicochemical properties of selected analogs are summarized below:

Compound (Reference) Molecular Formula Molecular Weight Melting Point (°C) Notable Substituents
Target Compound Not reported Not reported Not reported 2,4-dimethylphenyl, benzohydrazide
C21H20N6O3 404.43 Not reported 4-methylphenyl, 3,4-dimethoxy
C19H16N6O 344.37 263–265 4-methylphenyl, phenylcarboxamido
C14H14N6O2 298.30 Not reported 1-methyl, 4-hydroxybenzohydrazide

The target compound’s molecular weight is expected to fall between 300–400 Da based on structural similarity to analogs. Higher melting points (e.g., 263–265°C in ) correlate with rigid substituents like carboxamido groups, whereas flexible chains (e.g., propanehydrazide in ) may reduce crystallinity .

Biological Activity

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core attached to a benzohydrazide moiety. Its molecular formula is C18H18N6OC_{18}H_{18}N_{6}O with a molecular weight of approximately 342.38 g/mol. The structural configuration allows for significant interaction with biological targets, particularly protein kinases involved in cell signaling pathways.

1. Kinase Inhibition

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit inhibitory effects on various kinases:

  • Cyclin-dependent Kinases (CDKs) : These kinases are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest in cancer cells.
  • Epidermal Growth Factor Receptor (EGFR) : Targeting EGFR is significant in cancer therapies as it plays a role in tumor growth and proliferation.

Table 1 summarizes the kinase inhibition activities observed in related studies.

Kinase Inhibition (%) Reference
CDK275%
EGFR80%
Aurora Kinase65%

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines:

  • Breast Cancer (MCF-7) : Significant inhibition of cell proliferation was noted.
  • Lung Cancer (A549) : The compound induced apoptosis in A549 cells through caspase activation.

Case Study: A study conducted by Zhang et al. (2023) demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer.

3. Mechanistic Insights

The biological activity is primarily mediated through:

  • Inhibition of Phosphorylation : The compound inhibits the phosphorylation of target proteins involved in cell cycle progression and survival.
  • Induction of Apoptosis : Mechanistic studies reveal that it activates intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.
  • Coupling with benzohydrazide under acidic conditions to yield the final product.

Table 2: Synthetic Route Overview

Step Reagents Conditions
Formation of Pyrazolo CoreHydrazine, 1,3-DiketoneAcidic/Basic conditions
Coupling with BenzohydrazideBenzohydrazideHeat under reflux

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